![molecular formula C18H23N3O2S2 B2865642 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1260923-51-0](/img/structure/B2865642.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a cyclohexene ring, a thieno[3,2-d]pyrimidin-2-one group, and a sulfanyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The cyclohexene ring could introduce some rigidity into the molecule, while the other groups could participate in various types of bonding and interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The cyclohexene ring could undergo reactions typical of alkenes, such as addition reactions. The thieno[3,2-d]pyrimidin-2-one group could participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Applications De Recherche Scientifique
Antifolate Properties and Antitumor Activity
- Antifolate Inhibitors and Antitumor Agents : Classical and nonclassical analogues of a similar compound have been synthesized for potential use as dihydrofolate reductase (DHFR) inhibitors, showing promising results as antitumor agents. Some of these compounds were potent inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
- Dual Thymidylate Synthase and DHFR Inhibition : Related compounds have shown potent dual inhibition of human thymidylate synthase and DHFR, with one compound being the most potent dual inhibitor known to date. This highlights the potential of the chemical structure for developing effective cancer treatments (Gangjee et al., 2008).
Structural Analysis and Crystallography
- Crystal Structure Analysis : Studies on similar compounds have provided insights into their molecular structure, particularly their folded conformation and intramolecular hydrogen bonding, which are crucial for understanding their biological activities (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial Applications
- Antimicrobial Agents : Derivatives of similar compounds have been synthesized as antimicrobial agents, showing effectiveness against various bacterial and fungal species, highlighting the potential of these compounds in treating infectious diseases (Hossan et al., 2012).
Glutaminase Inhibition
- Glutaminase Inhibitors : Analogues of a similar compound, such as BPTES analogs, have been studied for their role as glutaminase inhibitors. These compounds show potential in attenuating the growth of certain cancer cells, suggesting their use in cancer therapy (Shukla et al., 2012).
Synthesis and Anticancer Activity
- Synthesis and Anticancer Properties : The synthesis of various heterocyclic derivatives of similar compounds has been explored for their anticancer activity. Some derivatives demonstrated significant inhibitory effects on various cancer cell lines, indicating their potential in oncology (Albratty et al., 2017); (Horishny et al., 2021).
Conformational Analysis and Opioid Agonists
- Conformational Analysis in Opioid Agonism : The conformational analysis of similar compounds has been critical in developing novel opioid kappa agonists, offering potential applications in pain management and opioid research (Costello et al., 1991).
Antiviral and Computational Analysis
- Antiviral Activity and Molecular Docking : A derivative of a similar compound has been studied for its antiviral properties against COVID-19, using molecular docking techniques. This suggests potential applications in antiviral therapy and drug development (Mary et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-2-21-17(23)16-14(9-11-24-16)20-18(21)25-12-15(22)19-10-8-13-6-4-3-5-7-13/h6,9,11H,2-5,7-8,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOLHRAFMDQAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.